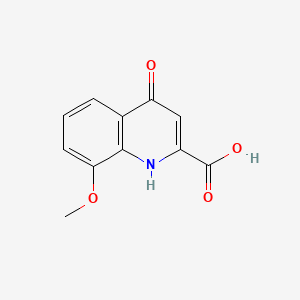

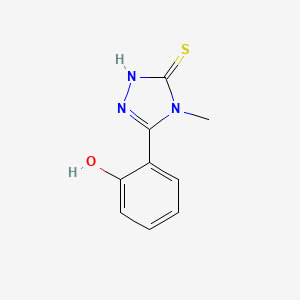

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with the empirical formula C9H9N3OS . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been explored .Chemical Reactions Analysis

While specific chemical reactions involving 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol were not found, studies have shown the possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 207.25 . The ChemSpider database provides additional properties such as density (1.5±0.1 g/cm3), boiling point (437.3±47.0 °C at 760 mmHg), and flash point (218.3±29.3 °C) .Applications De Recherche Scientifique

Chemopreventive and Chemotherapeutic Effects

Mercapto-substituted 1,2,4-triazoles, such as “2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol”, play an important role in chemopreventive and chemotherapeutic effects on cancer . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Antiviral Applications

Compounds with a 1,2,4-triazole ring, like our compound of interest, might be suitable as antiviral drugs . For example, Taribavirin, a triazole-based drug, is an active agent against a number of DNA and RNA viruses .

Anti-Infective Applications

The 1,2,4-triazolethiones, which include “2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol”, might also be suitable as anti-infective drugs . They can be used to treat infections caused by opportunistic microorganisms .

Antimicrobial Applications

Derivatives of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol, which is structurally similar to our compound, have been evaluated as antimicrobial agents .

Antiproliferative Activity

3-Mercapto-1,2,4-Triazole derivatives, which are structurally similar to “2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol”, have shown antiproliferative activity .

Antioxidant Activity

Similar to the antiproliferative activity, 3-Mercapto-1,2,4-Triazole derivatives have also shown antioxidant activity .

Mécanisme D'action

Target of Action

Similar compounds, such as azoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It’s worth noting that in the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Pharmacokinetics

It’s worth noting that similar compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds have been observed to inhibit cancer cell growth .

Action Environment

It’s worth noting that the size and position of the alkoxy group significantly influenced the antiproliferative activity of similar compounds .

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-12-8(10-11-9(12)14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBFENUKVIPGPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63224-33-9 |

Source

|

| Record name | 3-(2-Hydroxyphenyl)-4-methyl-1,2,4-delta-2-triazoline-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)

![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)